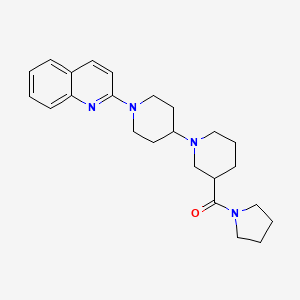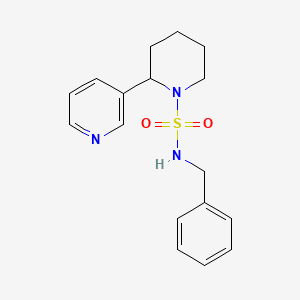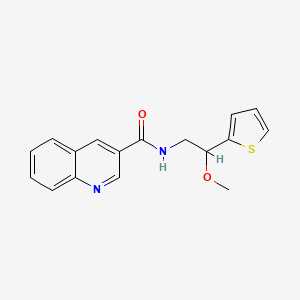![molecular formula C17H21ClFNO2 B5284171 N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B5284171.png)
N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-methoxyethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-methoxyethanamine;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a methoxyethanamine backbone with a fluorophenyl and methoxyphenyl substitution, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-methoxyethanamine;hydrochloride typically involves multiple steps, including the formation of the methoxyethanamine backbone and the introduction of the fluorophenyl and methoxyphenyl groups. Common synthetic routes may involve:
Formation of the Methoxyethanamine Backbone: This can be achieved through the reaction of appropriate amines with methoxyethanol under controlled conditions.
Introduction of Substituents: The fluorophenyl and methoxyphenyl groups can be introduced via nucleophilic substitution reactions, often using reagents like fluorobenzene and methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-methoxyethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce simpler amines or alcohols.
Aplicaciones Científicas De Investigación
N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-methoxyethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-methoxyethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-methoxyethanamine;hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
IUPAC Name |
N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-methoxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2.ClH/c1-20-11-10-19-12-15-4-2-3-5-17(15)21-13-14-6-8-16(18)9-7-14;/h2-9,19H,10-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOWMOHNDOQFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CC=C1OCC2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({1-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5284106.png)
![2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B5284113.png)
![3-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5284122.png)
![N-(4-chlorophenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5284127.png)
![(3S,4R)-3-methoxy-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-amine](/img/structure/B5284134.png)
![beta-Benzamido-beta-[2-furyl]propionic acid](/img/structure/B5284148.png)

![5-ethyl-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5284175.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5284177.png)

![1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-METHYL-1H-1,3-BENZIMIDAZOLE](/img/structure/B5284189.png)

![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B5284198.png)
